2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Overview
Description
“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The InChI code for a similar compound, “2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, is 1S/C7H11N3O.ClH/c8-4-3-6-9-7(10-11-6)5-1-2-5;/h5H,1-4,8H2;1H
.
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Scientific Research Applications
Synthesis and Characterization
The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is part of the broader family of 1,3,4-oxadiazoles, which are synthesized through various chemical reactions and possess significant interest due to their diverse biological activities. Research has explored the synthesis of sterically congested 1,3,4-oxadiazole derivatives via reactions involving cyclopentanone and primary amines, under neutral conditions, to yield products with potential biological applications in high yields. These syntheses are characterized by their straightforwardness, high yields, and the use of simple starting materials, showcasing the compound's utility in constructing complex molecules with potential biological activities (Paepke et al., 2009; Javanbani et al., 2015).
Biological Evaluation and Potential Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives for their biological evaluation has identified these compounds as potential anticancer agents. A series of derivatives have been synthesized and tested against various cancer cell lines, demonstrating good to moderate activity. This highlights the compound's relevance in the development of new therapeutic agents targeting cancer, suggesting a promising area of research for the application of this compound and its derivatives (Yakantham et al., 2019).
In Silico Evaluation and Drug Design
Further extending its application into the realm of computational chemistry, in silico evaluations have been conducted to assess the binding interactions and pharmacokinetic properties of 1,3,4-oxadiazole derivatives. These studies aim at identifying novel anti-proliferative agents by evaluating their potential as cyclin-dependent kinase 2 (CDK-2) inhibitors, a key player in cell cycle and proliferation. The results have shown promising interactions, indicating that derivatives of this compound could serve as lead compounds in the development of new anticancer therapies (Ali et al., 2023).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides , indicating a wide range of potential future applications.
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-3-1-2-7(8)10-12-9(13-14-10)6-4-5-6/h6-8H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXWKVPZOJCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=NC(=NO2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.